Z-Ncts

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Z-Ncts, also known as Z-N-cyano-N-phenyl-p-toluenesulfonamide, is a non-toxic cyanating agent widely used in organic synthesis. It is known for its ability to transfer cyanide groups to various substrates, making it a valuable reagent in the formation of nitriles. This compound is particularly notable for its reduced toxicity compared to traditional cyanide sources, making it safer for use in laboratory and industrial settings .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Z-Ncts involves the reaction of N-phenylurea with p-toluenesulfonyl chloride. The process typically requires anhydrous conditions and the use of a suitable solvent such as tetrahydrofuran (THF). The reaction proceeds through the formation of an intermediate, which is then treated with a cyanating agent to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The use of closed systems and safety protocols is essential to minimize exposure to potentially hazardous intermediates and by-products .

化学反応の分析

Types of Reactions

Z-Ncts undergoes various types of chemical reactions, including:

Electrophilic Cyanation: this compound acts as an electrophilic cyanating agent, transferring the cyanide group to nucleophilic substrates.

Substitution Reactions: It can participate in substitution reactions where the cyanide group replaces other functional groups on the substrate.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Nucleophiles: Such as amines, alcohols, and thiols.

Solvents: Anhydrous solvents like THF, dichloromethane, and acetonitrile.

Catalysts: Transition metal catalysts like palladium and copper are often employed to facilitate the reactions.

Major Products Formed

The major products formed from reactions involving this compound are nitriles. These nitriles can be further transformed into various functionalized compounds, making this compound a versatile reagent in organic synthesis .

科学的研究の応用

Z-Ncts has a wide range of applications in scientific research, including:

Chemistry: Used in the synthesis of nitriles, which are important intermediates in the production of pharmaceuticals, agrochemicals, and dyes.

Biology: Employed in the modification of biomolecules, such as the cyanation of amino acids and peptides.

Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive compounds.

Industry: Utilized in the production of fine chemicals and materials, including polymers and resins .

作用機序

The mechanism of action of Z-Ncts involves the transfer of the cyanide group to a nucleophilic substrate. The Z-stilbene linker in this compound facilitates the interaction with the target molecule, allowing for the efficient transfer of the cyanide group. This process is often catalyzed by transition metals, which enhance the reactivity of the cyanide group and promote the formation of the desired product .

類似化合物との比較

Similar Compounds

N-cyano-N-phenyl-p-toluenesulfonamide (NCTS): A similar cyanating agent with comparable reactivity but different structural features.

Trimethylsilyl cyanide (TMSCN): Another cyanating agent, but more toxic compared to Z-Ncts.

Copper(I) cyanide (CuCN): Used in similar reactions but requires different reaction conditions and has higher toxicity

Uniqueness of this compound

This compound stands out due to its reduced toxicity and high efficiency in cyanation reactions. Its unique Z-stilbene linker provides specific interactions with target molecules, enhancing its reactivity and selectivity. This makes this compound a safer and more effective alternative to traditional cyanating agents .

生物活性

Z-Ncts, a small molecule recognized for its unique RNA mismatch binding properties, has garnered attention for its potential biological activities. This article explores the compound's mechanisms, efficacy, and implications in various biological contexts, supported by relevant studies and data.

This compound is characterized as an RNA mismatch binding molecule that specifically recognizes the sequence 5'-r(XGG)-3'/5'-r(XGG)-3', where X can be either U or A. This molecular glue facilitates interactions between RNA strands, potentially influencing RNA stability and function .

Anti-Inflammatory Effects

Research has demonstrated that this compound exhibits significant anti-inflammatory properties. A study involving lipopolysaccharide (LPS) stimulated RAW264.7 macrophage cells showed that this compound effectively reduced nitric oxide (NO) production, a key mediator in inflammatory responses. The compound was able to decrease NO levels in a concentration-dependent manner (20 μmol/L showed significant inhibition at P<0.01) over various time points .

Table 1: Effect of this compound on NO Production in RAW264.7 Cells

| Treatment | NO Production (μM) | Significance Level |

|---|---|---|

| Control | 5.0 | - |

| LPS | 20.0 | - |

| This compound (10 μmol/L) | 15.0 | P<0.05 |

| This compound (20 μmol/L) | 10.0 | P<0.01 |

NF-κB Pathway Inhibition

This compound also inhibits the activation of the NF-κB signaling pathway, which plays a crucial role in regulating immune responses and inflammation. Western blot analysis revealed that this compound significantly reduced the expression levels of phosphorylated IκBα and p65 subunit of NF-κB in LPS-treated cells, indicating its potential to modulate inflammatory signaling pathways .

Table 2: Impact of this compound on NF-κB Pathway Activation

| Treatment | p-IκBα Expression | p-NF-κB p65 Expression | Significance Level |

|---|---|---|---|

| Control | Low | Low | - |

| LPS | High | High | - |

| This compound (5 μmol/L) | Moderate | Moderate | P<0.05 |

| This compound (20 μmol/L) | Low | Low | P<0.01 |

Case Studies and Research Findings

- Inhibition of Inflammatory Cytokines : In a study focusing on the modulation of cytokine production, this compound was shown to downregulate pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages, suggesting its therapeutic potential in treating inflammatory diseases .

- Potential Applications in Cancer Therapy : Given its ability to influence RNA interactions and modulate inflammatory pathways, this compound may have implications in cancer therapy, particularly in tumors where inflammation plays a critical role in tumor progression .

- Neuroprotective Effects : Preliminary research indicates that this compound may also exert neuroprotective effects by reducing neuroinflammation, which could be beneficial in neurodegenerative disorders .

特性

分子式 |

C68H70N14O8 |

|---|---|

分子量 |

1211.4 g/mol |

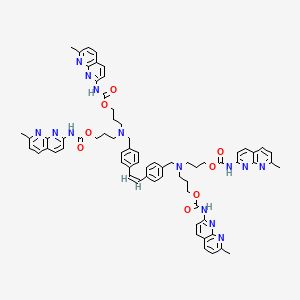

IUPAC名 |

3-[[4-[(Z)-2-[4-[[bis[3-[(7-methyl-1,8-naphthyridin-2-yl)carbamoyloxy]propyl]amino]methyl]phenyl]ethenyl]phenyl]methyl-[3-[(7-methyl-1,8-naphthyridin-2-yl)carbamoyloxy]propyl]amino]propyl N-(7-methyl-1,8-naphthyridin-2-yl)carbamate |

InChI |

InChI=1S/C68H70N14O8/c1-45-9-23-53-27-31-57(73-61(53)69-45)77-65(83)87-39-5-35-81(36-6-40-88-66(84)78-58-32-28-54-24-10-46(2)70-62(54)74-58)43-51-19-15-49(16-20-51)13-14-50-17-21-52(22-18-50)44-82(37-7-41-89-67(85)79-59-33-29-55-25-11-47(3)71-63(55)75-59)38-8-42-90-68(86)80-60-34-30-56-26-12-48(4)72-64(56)76-60/h9-34H,5-8,35-44H2,1-4H3,(H,69,73,77,83)(H,70,74,78,84)(H,71,75,79,85)(H,72,76,80,86)/b14-13- |

InChIキー |

KSINHSXBUUMTJG-YPKPFQOOSA-N |

異性体SMILES |

CC1=NC2=C(C=C1)C=CC(=N2)NC(=O)OCCCN(CCCOC(=O)NC3=NC4=C(C=CC(=N4)C)C=C3)CC5=CC=C(C=C5)/C=C\C6=CC=C(C=C6)CN(CCCOC(=O)NC7=NC8=C(C=CC(=N8)C)C=C7)CCCOC(=O)NC9=NC1=C(C=CC(=N1)C)C=C9 |

正規SMILES |

CC1=NC2=C(C=C1)C=CC(=N2)NC(=O)OCCCN(CCCOC(=O)NC3=NC4=C(C=CC(=N4)C)C=C3)CC5=CC=C(C=C5)C=CC6=CC=C(C=C6)CN(CCCOC(=O)NC7=NC8=C(C=CC(=N8)C)C=C7)CCCOC(=O)NC9=NC1=C(C=CC(=N1)C)C=C9 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。